molecular formula C11H10F2O2 B12317750 Ethyl 3-(3,4-difluorophenyl)acrylate

Ethyl 3-(3,4-difluorophenyl)acrylate

Cat. No.: B12317750
M. Wt: 212.19 g/mol
InChI Key: KIKIJDKRTQXILG-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3,4-difluorophenyl)acrylate is an organic compound with the molecular formula C11H10F2O2 It is an ester derived from acrylic acid and 3,4-difluorophenol

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3,4-difluorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3,4-difluorophenylacrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Another method involves the reaction of 3,4-difluorophenylacetic acid with ethyl acrylate in the presence of a base such as sodium hydroxide. This reaction proceeds through a nucleophilic substitution mechanism, forming the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-difluorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: 3,4-difluorophenylacrylic acid.

    Reduction: Ethyl 3-(3,4-difluorophenyl)propanol.

    Substitution: Various substituted phenylacrylate derivatives.

Scientific Research Applications

Ethyl 3-(3,4-difluorophenyl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-(3,4-difluorophenyl)acrylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

Ethyl 3-(3,4-difluorophenyl)acrylate can be compared with other similar compounds, such as:

    Ethyl 3-(2,4-difluorophenyl)acrylate: Similar structure but with different fluorine atom positions, leading to variations in reactivity and applications.

    trans-3,4-Difluorocinnamic acid: A related compound with a carboxylic acid group instead of an ester, used in different chemical contexts.

The uniqueness of this compound lies in its specific substitution pattern and ester functionality, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H10F2O2

Molecular Weight

212.19 g/mol

IUPAC Name

ethyl (E)-3-(3,4-difluorophenyl)prop-2-enoate

InChI

InChI=1S/C11H10F2O2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7H,2H2,1H3/b6-4+

InChI Key

KIKIJDKRTQXILG-GQCTYLIASA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)F)F

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.